Azido-PEG6-Acid
CAS No.: 361189-66-4
Cat. No.: VC0520289
Molecular Formula: C15H29N3O8
Molecular Weight: 379.41
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 361189-66-4 |
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Molecular Formula | C15H29N3O8 |
Molecular Weight | 379.41 |
IUPAC Name | 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C15H29N3O8/c16-18-17-2-4-22-6-8-24-10-12-26-14-13-25-11-9-23-7-5-21-3-1-15(19)20/h1-14H2,(H,19,20) |
Standard InChI Key | KQYQHDQBMAJDRL-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Azido-PEG6-Acid is a polyethylene glycol (PEG) derivative characterized by an azide functional group at one terminus and a carboxylic acid group at the other. This unique structural arrangement enables the molecule to participate in various chemical reactions while maintaining excellent solubility in aqueous environments.
Basic Identification Parameters
The compound possesses several key identifying characteristics that distinguish it from related PEG derivatives:
Physical and Chemical Properties
Azido-PEG6-Acid exhibits several notable physical and chemical properties that contribute to its utility in research and pharmaceutical applications. The compound demonstrates excellent solubility in water and common organic solvents, including dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). This versatile solubility profile facilitates its integration into various chemical reaction systems and biological assays.
The azide functional group of Azido-PEG6-Acid readily participates in click chemistry reactions, particularly with alkyne-containing compounds, to form stable triazole linkages. This reactivity represents one of the most valuable characteristics of the compound, enabling its widespread application in bioconjugation and drug development.
Synthesis and Production Methods
The production of Azido-PEG6-Acid typically involves a multi-step synthetic process that carefully introduces the azide and carboxylic acid functional groups onto the PEG backbone.
Laboratory-Scale Synthesis
While the specific synthesis of Azido-PEG6-Acid isn't explicitly detailed in the search results, it likely follows similar pathways to related PEG derivatives. Based on synthetic approaches for similar compounds, the synthesis would typically involve:
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Initial functionalization of a PEG chain with appropriate leaving groups
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Nucleophilic substitution with sodium azide to introduce the azide functionality
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Oxidation or other appropriate reactions to convert the terminal hydroxyl group to a carboxylic acid
Industrial Production Considerations
For commercial-scale production, manufacturers must carefully control reaction conditions to ensure high yield and purity. The potentially explosive nature of azides requires appropriate safety measures during large-scale synthesis operations. Industrial production would likely employ specialized equipment and controlled environments to manage these safety considerations while maintaining product quality.
Mechanism of Action and Biochemical Pathways
Azido-PEG6-Acid functions primarily as a structural component in larger molecular constructs, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Role in PROTAC Formation
As a linker molecule, Azido-PEG6-Acid connects two essential ligands in PROTAC constructs: one binding to an E3 ubiquitin ligase and the other to the target protein . This connection is crucial for enabling the PROTAC mechanism, which leverages the cell's natural protein degradation machinery to selectively eliminate specific target proteins.
Biochemical Interactions
The compound's azide group participates in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions form stable triazole linkages that are resistant to metabolic degradation, ensuring the structural integrity of the resulting conjugates under physiological conditions.
Impact on Cellular Processes
When incorporated into PROTAC molecules, Azido-PEG6-Acid contributes to the selective degradation of target proteins through the ubiquitin-proteasome system . This process involves:
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The PROTAC binding simultaneously to both the target protein and E3 ligase
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Ubiquitin transfer to the target protein
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Recognition of the ubiquitinated protein by the proteasome
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Subsequent degradation of the target protein
Applications in Research and Drug Development
Azido-PEG6-Acid has found application in numerous research areas and pharmaceutical development projects, with its versatility making it particularly valuable for complex molecular designs.
PROTAC Development
The primary application of Azido-PEG6-Acid is in the synthesis of PROTAC molecules, where it serves as a critical linker component . These bifunctional molecules represent a revolutionary approach to drug development, particularly for targeting proteins previously considered "undruggable" through conventional approaches.
Bioconjugation Chemistry
The azide functionality of Azido-PEG6-Acid enables efficient bioconjugation through click chemistry reactions. This capability is particularly valuable for attaching various functional molecules to biological entities such as proteins, antibodies, and nucleic acids without compromising their biological activity.
Comparison with Related Compounds
Azido-PEG6-Acid belongs to a family of functionalized PEG derivatives, each designed for specific applications. Understanding the similarities and differences between these compounds provides valuable context for their appropriate selection and use.
Structural Analogs
Several related compounds appear in the chemical literature, each with distinct functional groups that determine their reactivity and applications:
Functional Differences
The terminal functional groups of these PEG derivatives determine their reactivity profiles and appropriate applications:
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The carboxylic acid group in Azido-PEG6-Acid facilitates conjugation to amine-containing molecules through amide bond formation
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The hydroxyl group in Azido-PEG6-alcohol enables further derivatization or reaction with carboxylic acids
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The amine group in Azido-PEG6-amine reacts readily with carboxylic acids
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The different molecular structures influence properties such as solubility, hydrophilicity, and pharmacokinetic behavior
Current Research Applications
Recent scientific investigations have explored various applications of Azido-PEG6-Acid, particularly in the rapidly evolving field of targeted protein degradation.
PROTAC Research
The most significant research applications of Azido-PEG6-Acid involve its use in PROTAC development. PROTACs represent a promising therapeutic approach for targeting disease-relevant proteins through degradation rather than inhibition. In these applications, Azido-PEG6-Acid serves as a critical linker connecting the E3 ligase-binding moiety and the target protein-binding ligand .
Click Chemistry Applications
The azide functional group of Azido-PEG6-Acid participates in click chemistry reactions, making it valuable for researchers developing novel conjugation strategies. These reactions typically involve:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC), requiring copper sulfate and sodium ascorbate as catalysts
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Strain-promoted alkyne-azide cycloaddition (SPAAC), which proceeds without catalysts but requires strained alkynes like dibenzocyclooctyne (DBCO) and bicyclononyne (BCN)
Pharmaceutical Development
In pharmaceutical research, Azido-PEG6-Acid contributes to the development of novel therapeutic modalities. The search results suggest that compounds synthesized using Azido-PEG6-Acid have shown promise in targeting proteins involved in cancer progression.
Practical Considerations for Laboratory Use
Researchers working with Azido-PEG6-Acid should be aware of several practical considerations to ensure successful experimentation and maintain safety.
Reaction Conditions
For optimal results in click chemistry applications, researchers should carefully control reaction conditions. Copper-catalyzed reactions typically require copper sulfate and sodium ascorbate in appropriate ratios, while strain-promoted reactions proceed without catalysts but require specialized strained alkyne reagents.
Package Size | Price (USD) | Availability |
---|---|---|
5 mg | $43 | 5 days |
10 mg | $61 | 5 days |
25 mg | $98 | 5 days |
50 mg | $143 | 5 days |
100 mg | $229 | 5 days |
500 mg | $578 | 5 days |
This pricing structure reflects the specialized nature of the compound and its importance in advanced research applications .
Future Perspectives and Emerging Applications
The unique properties of Azido-PEG6-Acid suggest numerous potential future applications beyond its current uses in PROTAC development and bioconjugation.
Advanced Drug Delivery Systems
The versatile reactivity of Azido-PEG6-Acid positions it as a valuable component in next-generation drug delivery systems. Its ability to form stable linkages through click chemistry could enable precise attachment of therapeutic payloads to targeting moieties, potentially improving drug specificity and reducing off-target effects.
Materials Science Applications
The unique chemical properties of Azido-PEG6-Acid may find application in materials science, particularly in the development of functionalized polymers and hydrogels with specific properties for biomedical applications.
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